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molecular formula C6H6BrNO2S B8325121 Methyl 5-(bromomethyl)thiazole-4-carboxylate

Methyl 5-(bromomethyl)thiazole-4-carboxylate

Cat. No. B8325121
M. Wt: 236.09 g/mol
InChI Key: BBHNAXLHTBXKMZ-UHFFFAOYSA-N
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Patent
US08759533B2

Procedure details

To a mixture of 5-methylthiazole-4-carboxylic acid 3a (0.50 g, 3.49 mmol) in MeOH (15 mL) at 0° C. was added SOCl2 (0.51 mL, 6.99 mmol). The reaction was warmed up to room temperature and then heated to reflux for 8 h. The reaction mixture was cooled to room temperature and concentrated. The residue was dissolved in CH2Cl2 and washed with aq. NaHCO3. The organic solution was dried over Na2SO4 and concentrated. A portion of the resulting mixture (250 mg, 1.59 mmol) was heated to reflux in CCl4 (15 mL) with NBS (311 mg, 1.75 mmol) and benzoyl peroxide (38.5 mg, 0.159 mmol) for 3 h. The reaction mixture was concentrated and purification by flash column chromatography (silica gel, 30% EtOAc/heptane) gave compound 3b (250 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
311 mg
Type
reactant
Reaction Step Four
Quantity
38.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1C(O)=O.O=S(Cl)Cl.C1C(=O)N([Br:21])C(=O)C1.C(OO[C:32](=[O:39])C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:40][OH:41]>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:40]([O:39][CH3:32])=[O:41]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(N=CS1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
mixture
Quantity
250 mg
Type
reactant
Smiles
Step Four
Name
Quantity
311 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
38.5 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purification by flash column chromatography (silica gel, 30% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(N=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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